ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
Description
Ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with a butoxy group at position 7, a methyl group at position 4, and an ethyl propanoate ester at position 3.
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 3-(7-butoxy-4-methyl-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C19H24O5/c1-4-6-11-23-14-7-8-15-13(3)16(9-10-18(20)22-5-2)19(21)24-17(15)12-14/h7-8,12H,4-6,9-11H2,1-3H3 |
InChI Key |
ROFQNMWXRUDQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of 4-methyl-7-hydroxycoumarin with butyl bromide in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents like acetone or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues differ in alkoxy chain length, halogenation, and aromatic substitutions. These modifications significantly alter molecular weight, lipophilicity (XLogP3), and bioavailability.
Table 1: Comparative Analysis of Ethyl 3-(7-Butoxy-4-Methyl-2-Oxo-2H-Chromen-3-Yl)Propanoate and Analogues
*Inferred from analogues.
Key Observations
Alkoxy Chain Length :
- The butoxy group in the target compound increases lipophilicity (XLogP3 ~3.5*) compared to the propoxy analogue (XLogP3 3.1) . Longer chains enhance membrane permeability but may reduce aqueous solubility.
Halogenation: Chlorination (e.g., 6-chloro substituent in ) elevates molecular weight and XLogP3 (3.8 vs.
8 in simpler analogues) and possibly limiting bioactivity.
Marine-Derived Analogues: Compounds 128 and 130 () highlight the importance of pyrano-pyran systems for antibacterial activity. The dihydro-methyl-pyranyl propanoate in 130, however, shows reduced activity compared to 128, suggesting substituent positioning is critical.
Biological Activity
Ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the class of coumarin derivatives. This compound is characterized by its chromen-2-one core structure, featuring a butoxy substituent at the 7-position and an ethyl propanoate moiety. Its molecular formula is C19H24O5, with a molecular weight of approximately 332.4 g/mol .
The synthesis of this compound typically involves the condensation of 4-methyl-7-hydroxycoumarin with butyl bromide in the presence of a base, followed by esterification with ethyl bromoacetate. Common solvents for this reaction include acetone or ethanol, and catalysts such as potassium carbonate are often used .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been shown to inhibit bacterial growth, likely through its interaction with bacterial DNA gyrase, which is critical for DNA replication .
- Anti-inflammatory Properties : this compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, although further research is necessary to elucidate its mechanisms and efficacy in cancer treatment .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. This includes inhibition of key enzymes or receptors related to inflammation and microbial resistance pathways. Such interactions are essential for understanding its pharmacological profile and potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of coumarin derivatives, including this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of bacterial strains, particularly against Gram-positive bacteria. |
| Study 2 | Anti-inflammatory Activity | Showed reduction in inflammation markers in vitro, suggesting potential for treating inflammatory diseases. |
| Study 3 | Anticancer Activity | Indicated cytotoxic effects on cancer cell lines, warranting further investigation into its use as a chemotherapeutic agent. |
Applications in Medicine and Industry
This compound has various applications across multiple fields:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting inflammation and microbial infections.
- Natural Product Research : Investigated for its potential as a natural product with beneficial health effects.
- Industrial Applications : Utilized in the production of fragrances and dyes due to its structural properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-(7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 7-hydroxy-4-methylcoumarin derivatives with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Purification is achieved through recrystallization or column chromatography. Optimization includes adjusting solvent polarity, temperature (70–90°C), and stoichiometric ratios (1:1.2 molar ratio of coumarin to ester) to maximize yields (>65%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for signals corresponding to the coumarin core (δ ~6.2–7.8 ppm for aromatic protons, δ ~160–165 ppm for carbonyl carbons) and ester groups (δ ~1.2–4.3 ppm for ethyl protons, δ ~170 ppm for ester carbonyl) .
- HRMS : Confirm the molecular ion peak at m/z 362.16 (C₂₀H₂₂O₅) with fragmentation patterns matching the propanoate side chain .
- X-ray crystallography : Resolve the spatial arrangement of the butoxy and methyl substituents on the chromen ring .
Q. How is the biological activity of this compound initially screened in pharmacological research?
- Methodology :
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, comparing IC₅₀ values to reference drugs like doxorubicin .
- Antioxidant testing : Employ DPPH radical scavenging assays, noting EC₅₀ values relative to ascorbic acid .
- Agricultural bioactivity : Evaluate pesticidal effects via larval mortality assays (e.g., against Spodoptera litura) at 50–200 ppm .
Advanced Research Questions
Q. How can multi-step synthesis protocols be optimized to address low yields in the final coupling step?
- Methodology :
- Catalyst screening : Test transition-metal catalysts (e.g., CrCl₃ in ) to enhance coupling efficiency between the coumarin core and propanoate side chain.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus alcohols (MeOH, EtOH) to stabilize intermediates .
- In-line monitoring : Use TLC or HPLC to track reaction progress and isolate kinetic bottlenecks .
Q. How should researchers reconcile contradictory data on the compound’s cytotoxicity across studies?
- Methodology :
- Meta-analysis : Compare cytotoxicity datasets (IC₅₀) from independent studies, normalizing for variables like cell passage number, serum concentration, and exposure time .
- Structural analogs : Evaluate substituent effects by synthesizing derivatives (e.g., replacing butoxy with methoxy) to isolate structure-activity relationships .
- Mechanistic studies : Perform ROS detection or apoptosis assays to determine if cytotoxicity arises from oxidative stress or caspase activation .
Q. What computational tools are recommended for predicting the compound’s reactivity and metabolic pathways?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model electrophilic sites (e.g., coumarin carbonyl) for nucleophilic attack .
- ADMET prediction : Employ SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity profiles.
- Retrosynthetic planning : Leverage Pistachio or Reaxys databases to design novel synthetic routes .
Q. What strategies mitigate degradation of the compound during long-term stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
